molecular formula C25H46O16P2 · 2NH4 B1152723 PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt)

PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt)

Cat. No. B1152723
M. Wt: 700.7
InChI Key: IHRPLAYZBAFIEF-HRUILGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol-(5)-P1 (1,2-dioctanoyl) (PtdIns-(5)-P1 (1,2-dioctanoyl)) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(5)-P1 can be phosphorylated to di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Scientific Research Applications

1. Cell Signaling and Membrane Dynamics

PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in cell signaling pathways. It plays a crucial role in regulating the activity of certain proteins involved in intracellular membrane trafficking, as evidenced in the research on GRP1 protein. This protein, which contains a pleckstrin homology (PH) domain, binds to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) - a polyphosphoinositide related to PtdIns-(5)-P1 - and facilitates guanine nucleotide exchange of ARF1 and ARF5, regulators of intracellular membrane trafficking (Klarlund et al., 1998).

2. Synthesis and Structural Studies

Research has also focused on the synthesis of PtdIns-(5)-P1 derivatives, such as PtdIns(3)P and PtdIns(4)P. These studies are crucial for understanding the structural and functional aspects of phosphatidylinositols and their derivatives. Such knowledge can be applied in the development of affinity probes for further biochemical and cellular studies (Chen, Feng, & Prestwich, 1998).

3. Role in Stress Response in Plants

Research has shown that PtdIns(4,5)P(2), a molecule similar to PtdIns-(5)-P1, plays a significant role in the response of Arabidopsis plants to salt stress. This research demonstrates the importance of phosphoinositides in the stress responses of plants, offering insights into how these compounds might be leveraged for agricultural applications (Dewald et al., 2001).

4. Endocytic Cycle Regulation

Studies have also indicated the involvement of PtdIns(4,5)P(2) in the regulation of various steps in the endocytic cycle, highlighting its role in intracellular trafficking and sorting events. These findings are essential for understanding the cellular mechanisms of endocytosis and may have implications for drug delivery and cellular therapy (Kim et al., 2006).

5. Regulation of Endo-Lysosomal Function

The study of PtdIns(3,5)P(2), a related phosphoinositide, has revealed its control over membrane trafficking at multiple points in the endosomal/lysosomal system. This regulation is crucial for maintaining the size, shape, and acidity of endo-lysosomal compartments, with implications for understanding cellular storage diseases and designing targeted therapies (Dove et al., 2009).

properties

Molecular Formula

C25H46O16P2 · 2NH4

Molecular Weight

700.7

InChI

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21-,22-,23-,24?,25-;;/m1../s1

InChI Key

IHRPLAYZBAFIEF-HRUILGQTSA-N

SMILES

O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[NH4+].[NH4+]

synonyms

DOPI-5-P1; Phosphatidylinositol-5-phosphate C-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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